
(S)-6-fluorochroman-4-amine
概要
説明
(-S)-6-Fluorochroman-4-amine, also known as 6-fluorochroman-4-amine, is a fluorinated amine that is commonly used in the synthesis of pharmaceuticals. It is a chiral compound, meaning that it has two enantiomers, or mirror-image molecules. The (-S) enantiomer is the most common form, and is used in the synthesis of a variety of drugs and other compounds.
科学的研究の応用
1. Antagonists for the 5-HT1A Receptor
- Application : (S)-6-fluorochroman-4-amine derivatives have been synthesized and evaluated as potential antagonists for the 5-HT1A receptor. These compounds were found to be effective ligands at the 5-HT1A receptor and some showed selectivity over alpha1-adrenergic and D2-dopaminergic receptors (Yasunaga et al., 1998).
2. Fluorogenic and Fluorochromic Probes
- Application : Fluorochroman derivatives have been used in the development of fluorogenic and fluorochromic probes. These probes are sensitive to the environment and have potential applications in various analytical and biological settings, such as in the detection of amine vapors (Danilkina et al., 2021).
3. Study of Fluorinated Compounds in Nerves
- Application : 6-Fluorodopamine, a related fluorochroman derivative, has been studied using 19F nuclear magnetic resonance (NMR) to understand the disposition of fluorinated dopamine and norepinephrine in nerve microsacs. This research provides insights into amine uptake, metabolism, and storage in nerves (Diffley et al., 1983).
4. Spectrophotometry and Spectrofluorimetry Techniques
- Application : Fluorochroman derivatives have been used in spectrophotometric and spectrofluorimetric methods for the determination of pharmaceutical amines. This involves using specific reagents to label amines for easier detection and quantification in various applications (Elbashir et al., 2011).
5. Catalyst-Free Trifluoroethylation Reactions
- Application : Research involving fluorochroman derivatives has led to the development of practical, catalyst-free, reductive trifluoroethylation reactions of amines. This has implications for the synthesis of fluorinated amines, important in medicinal chemistry (Andrews et al., 2017).
6. Development of Poly(Amine-Imide)s
- Application : Novel poly(amine-imide)s with pendent N-phenylcarbazole units have been synthesized using fluorochroman derivatives. These materials have high thermal stability and are of interest in material science for their photophysical, electrochemical, and electrochromic properties (Liou et al., 2006).
7. Fluorometric Assay of Proteins
- Application : Fluorochroman derivatives have been utilized in fluorometric assays for the detection of proteins. This method is applicable to a wide range of protein concentrations and has applications in monitoring proteins during enzyme purification (Böhlen et al., 1973).
8. Chromosome Analysis
- Application : Fluorogenic reagents based on fluorochroman derivatives have been used in cytogenetics to differentiate chromosome regions in various species, providing insights into the distribution of chromosomal proteins (Cuéllar et al., 1991).
9. Fluorescent Sensor Development
- Application : Fluorochroman derivatives have been used to develop fluorescent sensors for the detection of amine vapors. This has applications in industries like agriculture, pharmaceuticals, and food, where monitoring of volatile amines is crucial (Gao et al., 2016).
10. Synthesis of Fluoropicolinate Herbicides
- Application : The synthesis of novel fluoropicolinate herbicides has been achieved through the modification of fluoroalkyl alkynylimines, including 6-fluorochroman derivatives. This development has implications for the agricultural industry (Johnson et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYSVLMDHXHOV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677267 | |
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018978-85-2 | |
| Record name | (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-6-Fluorochroman-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


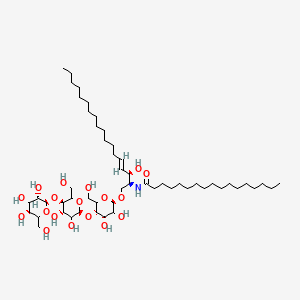
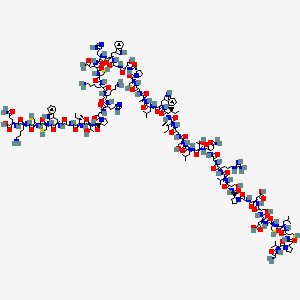


![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)
![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)


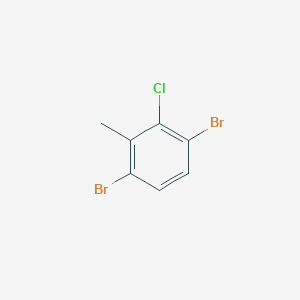

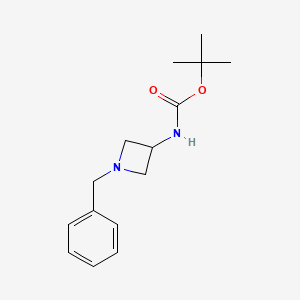

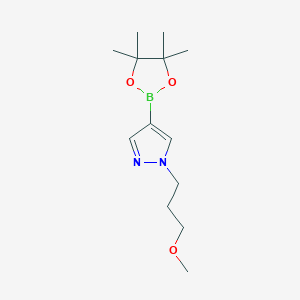
![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)
